

Characterization of C10H22 Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethyl-2,3,4-trimethylpentane*

Cat. No.: *B12643645*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of C10H22 branched alkanes. Decane (C10H22) has 75 structural isomers, each exhibiting unique physical and chemical properties due to variations in their carbon chain arrangements.^[1] These differences are critical in various applications, from fuel technology to chemical synthesis and drug development, where isomeric purity and structural conformation can significantly impact performance and biological activity. This guide outlines the key experimental techniques for isomer differentiation and characterization, including detailed protocols and data interpretation.

Physical Properties of C10H22 Isomers

The degree of branching in C10H22 isomers significantly influences their physical properties. Generally, increased branching leads to a lower boiling point and melting point compared to the straight-chain isomer, n-decane, due to reduced intermolecular van der Waals forces.^{[1][2]} However, highly symmetrical isomers can have unusually high melting points. The densities of branched isomers are also typically lower than that of n-decane.^[1] The following tables summarize the physical properties of a selection of C10H22 branched alkane isomers.

Table 1: Physical Properties of Methylnonane and Ethyloctane Isomers

Isomer	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
n-Decane	124-18-5	174.1[3]	-29.7[3]	0.730[3]
2-Methylnonane	871-83-0	166.9[2]	-74.6[2]	0.749 (at 20°C) [2]
3-Methylnonane	5911-04-6	167.7	-	-
5-Methylnonane	15869-85-9	164.9[4]	-87.7[4]	0.733[4]
3-Ethyoctane	5881-17-4	166	-	-
4-Ethyoctane	15869-86-0	163.65[5]	-87.69[5]	0.7340[5]

Table 2: Physical Properties of Dimethyloctane Isomers

Isomer	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
2,4-Dimethyloctane	4032-94-4	156.4[6]	-83.15[6]	0.732[6]
2,7-Dimethyloctane	1072-16-8	162.2	-	-
3,3-Dimethyloctane	4110-44-5	160.7	-	-

Table 3: Physical Properties of Trimethylheptane Isomers

Isomer	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
2,2,4-Trimethylheptane	14720-74-2	152.8	-	-
2,3,4-Trimethylheptane	52896-95-4	161.1	-	-
2,3,6-Trimethylheptane	4032-93-3	157.3 ^[7]	-	0.73 ^[7]
2,5,5-Trimethylheptane	1189-99-7	152.2	-	-
3,4,5-Trimethylheptane	9032-75-1	165.8	-	-

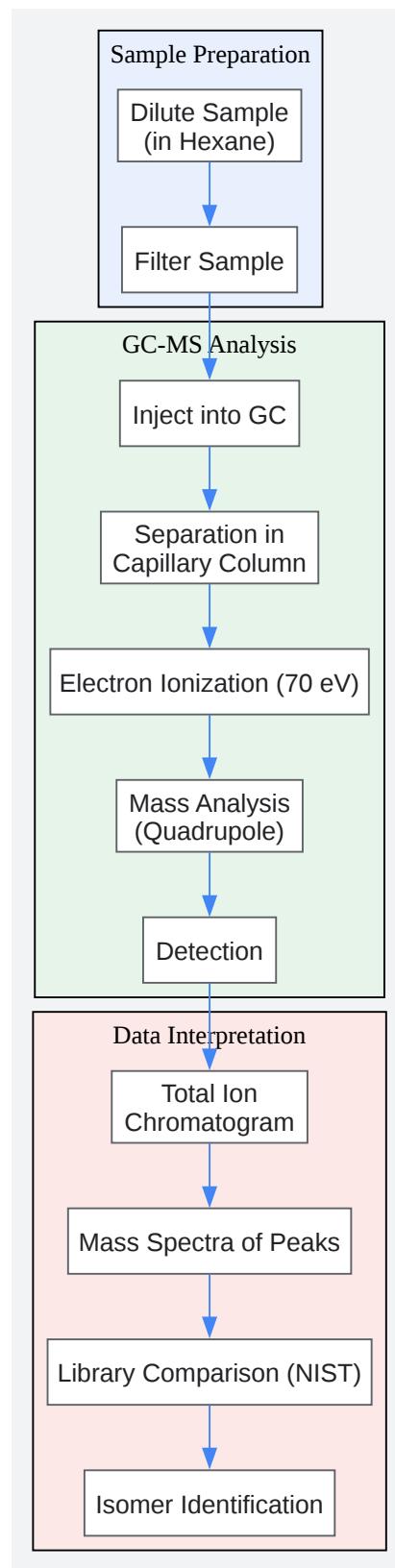
Table 4: Physical Properties of Tetramethylhexane Isomers

Isomer	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
2,2,3,3-				
Tetramethylhexane	13475-81-5	160.33[8]	-53.99[8]	0.761[8]
2,2,3,4-				
Tetramethylhexane	16747-38-9	157[8]	-53.99[8]	0.731[8]
2,2,4,4-				
Tetramethylhexane	16747-40-3	153[8]	-	0.747[8]
2,2,5,5-				
Tetramethylhexane	1071-81-4	137.4[8]	-12.6[8]	0.734[8]
2,3,4,5-				
Tetramethylhexane	16747-42-5	161[9]	-	-

Experimental Protocols for Characterization

The characterization of C10H22 branched alkanes relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography is essential for separating the isomers, while mass spectrometry, nuclear magnetic resonance spectroscopy, and Fourier-transform infrared spectroscopy provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like decane isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratios and fragmentation patterns for identification.

- Sample Preparation:

- Dilute the C₁₀H₂₂ alkane sample in a volatile, non-polar solvent such as hexane or pentane to a concentration of approximately 100-1000 ppm.
- Ensure the sample is free of particulate matter by filtering if necessary.
- Instrumentation:
 - Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is typically used for hydrocarbon analysis.[\[10\]](#)
 - Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.[\[10\]](#)
 - Inlet: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.[\[10\]](#) Injector temperature: 250°C.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase at 5°C/min to 200°C.
 - Final hold: Hold at 200°C for 5 minutes.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 300.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Transfer Line Temperature: 280°C.
- Data Analysis:

- Identify peaks in the total ion chromatogram (TIC).
- Compare the retention times with those of known standards for preliminary identification.
- Analyze the mass spectrum of each peak, paying close attention to the molecular ion (M^+) peak (m/z 142 for $C_{10}H_{22}$) and the fragmentation pattern.
- Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

The fragmentation of branched alkanes in EI-MS is highly informative. Cleavage is favored at the points of branching, as this leads to the formation of more stable secondary and tertiary carbocations.^[11] For instance, a prominent peak at m/z 57 ($C_4H_9^+$) often indicates the presence of a tert-butyl group or the loss of a butyl radical. The molecular ion peak for highly branched alkanes is often weak or absent.

[Click to download full resolution via product page](#)

GC-MS workflow for C₁₀H₂₂ isomer analysis.

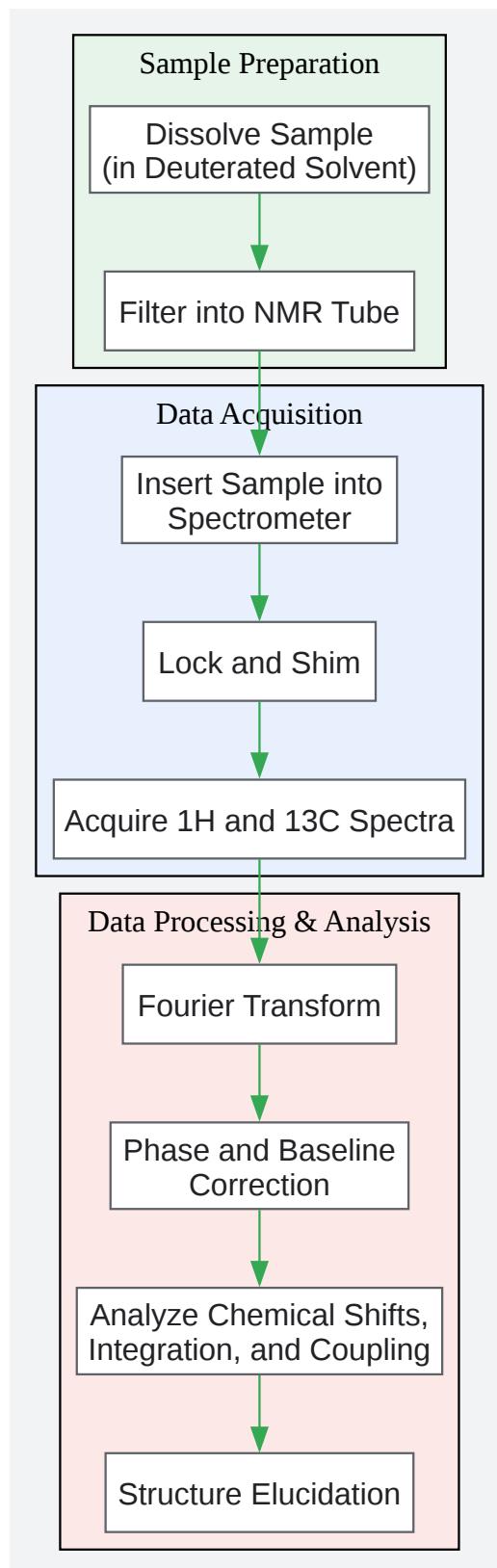
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including the complex mixtures of C₁₀H₂₂ isomers. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of connectivity and stereochemistry.[12]

- Sample Preparation:

- Dissolve 5-25 mg of the alkane sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13][14]
- Ensure the sample is fully dissolved.
- Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[13][15]
- Cap the NMR tube and ensure the exterior is clean before insertion into the spectrometer. [15]

- Instrumentation (¹H NMR):


- Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
- Pulse Sequence: Standard single-pulse experiment.
- Acquisition Parameters:

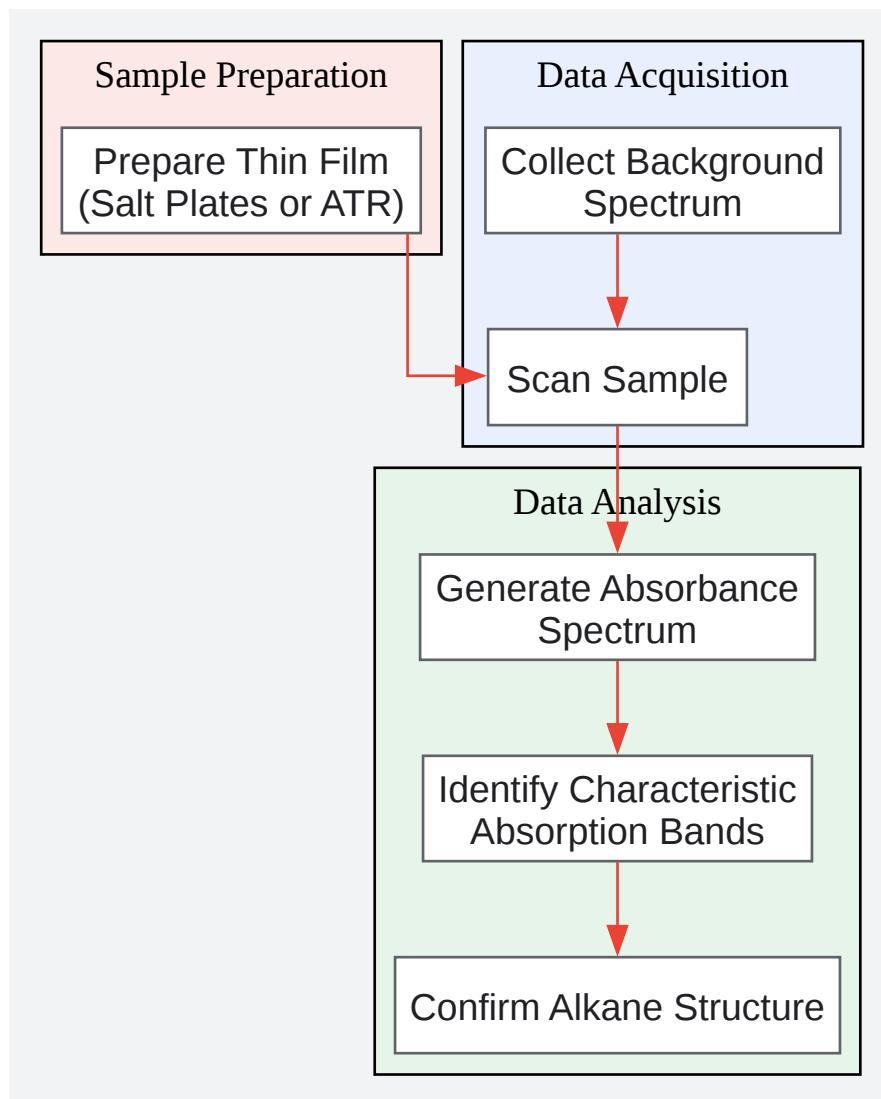
- Number of scans: 16-64 (depending on concentration).
- Relaxation delay: 1-2 seconds.
- Pulse angle: 30-45 degrees.

- Processing: Fourier transform, phase correction, and baseline correction.

- Instrumentation (¹³C NMR):

- Spectrometer: 400 MHz or higher field spectrometer.
- Pulse Sequence: Standard proton-decoupled pulse sequence.
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.
- Processing: Fourier transform, phase correction, and baseline correction.
- ^1H NMR: Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm).[12] The chemical shift is influenced by the degree of substitution, with methine protons (R_3CH) appearing further downfield than methylene (R_2CH_2) and methyl (RCH_3) protons. Signal splitting (multiplicity) provides information about neighboring protons.
- ^{13}C NMR: The chemical shifts of carbon atoms in alkanes range from approximately δ 10 to 60 ppm. Quaternary carbons are generally the most deshielded. The number of signals in a proton-decoupled ^{13}C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing valuable information about its symmetry.

[Click to download full resolution via product page](#)


NMR spectroscopy workflow for C10H22 isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes, FTIR is primarily used to confirm the presence of C-H and C-C single bonds and can provide information about the presence of methyl and methylene groups.

- Sample Preparation:
 - For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[\[16\]](#)
 - Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the liquid is placed directly on the ATR crystal.[\[17\]](#)
- Instrumentation:
 - Spectrometer: A standard FTIR spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean salt plates or ATR crystal should be collected before analyzing the sample.
- C-H Stretching: Strong absorptions in the 2850-3000 cm^{-1} region are characteristic of C-H single bonds in alkanes.
- C-H Bending:
 - Methyl (CH_3) groups show a characteristic bending absorption around 1375 cm^{-1} .
 - Methylene (CH_2) groups exhibit a bending (scissoring) vibration near 1465 cm^{-1} .

- The overall pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to each isomer and can be used for identification by comparison with reference spectra.

[Click to download full resolution via product page](#)

FTIR spectroscopy workflow for C₁₀H₂₂ isomers.

Conclusion

The characterization of C₁₀H₂₂ branched alkanes requires a multi-technique approach to effectively separate and identify the numerous isomers. GC-MS provides excellent separation and initial identification through fragmentation patterns, while NMR spectroscopy offers detailed structural elucidation. FTIR spectroscopy serves as a valuable complementary technique for confirming the presence of alkane functional groups. By employing the detailed experimental

protocols and data interpretation strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize C10H22 isomers for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. 2-Methylnonane - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. Page loading... [guidechem.com]
- 5. octane,4-ethyl- [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,3,4,5-tetramethylhexane [stenutz.eu]
- 10. academic.oup.com [academic.oup.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. researchgate.net [researchgate.net]

- 17. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Characterization of C10H22 Branched Alkanes: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12643645#c10h22-branched-alkane-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com